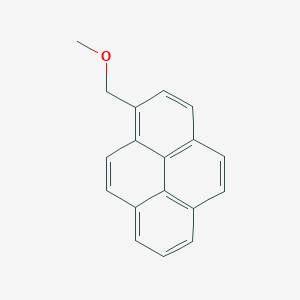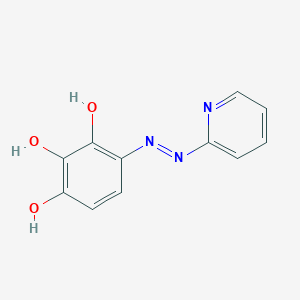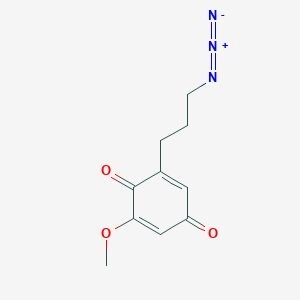![molecular formula C15H20O5 B14369939 2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester CAS No. 94322-82-4](/img/structure/B14369939.png)
2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester is a chemical compound with the molecular formula C18H26O8S and a molecular weight of 402.46 g/mol . It is known for its unique structure, which includes a propenoic acid moiety linked to a phenoxyethoxyethoxyethyl ester group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester typically involves the esterification of 2-propenoic acid with 2-[2-(2-phenoxyethoxy)ethoxy]ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters
Scientific Research Applications
2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester is utilized in several scientific research fields:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active propenoic acid, which can then participate in various biochemical pathways. The phenoxyethoxyethoxyethyl group enhances the compound’s solubility and stability, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester: Known for its use in polymer chemistry.
2-Propenoic acid, 2-methyl-, ethenyl ester: Used in the production of vinyl polymers.
2-Propenoic acid, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester: Utilized in the synthesis of hydrophilic polymers.
Uniqueness
2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester stands out due to its unique combination of a propenoic acid moiety and a phenoxyethoxyethoxyethyl ester group. This structure imparts distinctive chemical properties, such as enhanced solubility and stability, making it valuable in various research and industrial applications .
Properties
CAS No. |
94322-82-4 |
|---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[2-(2-phenoxyethoxy)ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C15H20O5/c1-2-15(16)20-13-11-18-9-8-17-10-12-19-14-6-4-3-5-7-14/h2-7H,1,8-13H2 |
InChI Key |
QGPQONQOUCBWJN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(acetyloxy)-3-[(acetyloxy)methyl]-2-benzamidobut-2-enoate](/img/structure/B14369859.png)

![2-Acetyl-5-(2-chlorophenyl)-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B14369873.png)
![Methyl 8-[5-(1-hydroxyhexyl)oxolan-2-YL]octanoate](/img/structure/B14369875.png)
![3-(Phenylsulfanyl)-1-[tri(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B14369878.png)

![2-[(E)-{(Furan-2-yl)[2-(4-nitrophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14369891.png)



![1-[(Z)-3-bromoprop-1-enyl]-3-nitrobenzene](/img/structure/B14369913.png)
![6-({4-[(Propan-2-yl)oxy]phenyl}methyl)pyrimidine-2,4-diamine](/img/structure/B14369916.png)

![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
